N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a long dodecyl chain attached to a nitrogen atom, which is also bonded to a methyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine can be achieved through several methods. One common approach involves the alkylation of dodecylamine with N-methyl-N-(prop-2-en-1-yl)amine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of the alkylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines .
Scientific Research Applications
N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of amine metabolism and enzyme interactions.
Industry: The compound is used in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(prop-2-en-1-yl)methanesulfonamide
- N-Methyl-2-propen-1-amine
- N,N-Dimethyl-2-propyn-1-amine
Uniqueness
N-Methyl-N-(prop-2-en-1-yl)dodecan-1-amine is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications .
Properties
CAS No. |
119994-85-3 |
---|---|
Molecular Formula |
C16H33N |
Molecular Weight |
239.44 g/mol |
IUPAC Name |
N-methyl-N-prop-2-enyldodecan-1-amine |
InChI |
InChI=1S/C16H33N/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h5H,2,4,6-16H2,1,3H3 |
InChI Key |
JVWKQBRUVABZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.